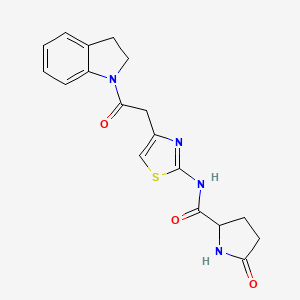

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

The compound “N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” is a heterocyclic organic molecule featuring a thiazole core linked to an indolin-1-yl moiety via a ketone-containing ethyl chain.

Properties

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-15-6-5-13(20-15)17(25)21-18-19-12(10-26-18)9-16(24)22-8-7-11-3-1-2-4-14(11)22/h1-4,10,13H,5-9H2,(H,20,23)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVRPNPQAGLAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolin-1-yl intermediate, which is then coupled with a thiazol-2-yl derivative under specific reaction conditions. The final step involves the formation of the pyrrolidine-2-carboxamide moiety through amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.

Biology: It has shown promise in modulating biological pathways and interactions, making it a valuable tool in biochemical research.

Medicine: The compound exhibits potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . Molecular docking studies and biochemical assays are often used to elucidate these interactions and understand the compound’s mode of action .

Comparison with Similar Compounds

Urea-Linked Thiazole-Indoline Derivatives ()

Compounds 1f , 1g , 2a , and 2b from share a thiazole backbone but differ in substituents. For example:

- 1f includes a trifluoromethylphenyl-urea group, enhancing lipophilicity.

Key Differences :

The absence of a hydrazinyl-oxoethyl-piperazine chain in the target compound suggests a more compact structure, which may influence bioavailability .

Oxindole Carboxamide Derivatives ()

The synthesis of (E)-N-(2,4-difluorobenzyl)-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide (8) involves a thiazole-indoline hybrid similar to the target compound. However, the latter features a 5-oxopyrrolidine instead of a difluorobenzyl group. This substitution could alter binding affinities, as pyrrolidine rings often participate in hydrophobic interactions with protein targets .

Pyrrolidine Carboxamide Analogues

Thiadiazol-Linked Pyrrolidine ()

The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares the 5-oxopyrrolidine carboxamide motif but replaces the thiazole with a thiadiazole ring. Thiadiazoles are more electronegative, which may enhance π-stacking interactions but reduce solubility compared to thiazoles .

Comparison :

| Feature | Target Compound | Compound |

|---|---|---|

| Heterocycle | Thiazole | 1,3,4-Thiadiazole |

| Substituent | Indolin-1-yl | 4-Fluorophenyl |

| Molecular Formula | C₁₉H₁₉N₃O₃S (estimated) | C₁₇H₁₈FN₃O₂S |

Pharmacological Implications

While biological data for the target compound are unavailable, structurally related compounds in the evidence exhibit diverse activities:

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural combination of an indole derivative, thiazole moiety, and a pyrrolidine ring, which may contribute to its diverse therapeutic effects.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 407.4 g/mol. Its structure includes:

| Component | Description |

|---|---|

| Indole Derivative | Provides anticancer and anti-inflammatory properties |

| Thiazole Ring | Known for antimicrobial and anticancer activities |

| Pyrrolidine Ring | Enhances the compound's bioactivity |

The primary mechanism by which this compound exerts its biological activity involves the inhibition of acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is crucial for various physiological functions including muscle movement and cognitive processes. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds containing both indole and thiazole moieties demonstrate cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, studies have shown that derivatives with similar structures display potent activity against A549 lung cancer cells, with some compounds reducing cell viability significantly when compared to standard chemotherapeutics like cisplatin .

Case Study:

In a study evaluating the anticancer activity of related compounds, it was found that specific derivatives exhibited more potent activity against A549 cells than others, indicating a structure-dependent efficacy. The cytotoxicity was assessed using an MTT assay, revealing that certain compounds could reduce A549 cell viability to as low as 66% at a concentration of 100 µM .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. Compounds with thiazole rings are frequently investigated for their ability to combat multidrug-resistant pathogens. In vitro studies have demonstrated effectiveness against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Comparative Biological Activity

The biological activity profile of this compound can be compared with other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol...) | Very High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.